Salmeterol EP Impurity G

Description

The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts the safety and efficacy of a final drug product. The presence of unwanted chemicals, known as impurities, can arise from various stages including the synthesis of the API, the manufacturing of the final dosage form, or during storage. aquigenbio.com Regulatory bodies worldwide, therefore, mandate the stringent control of these impurities to ensure patient safety and drug effectiveness. aquigenbio.compharmaffiliates.com

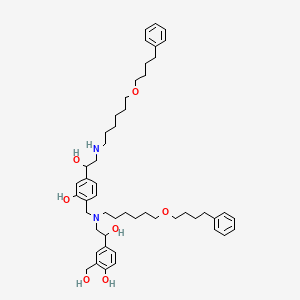

Structure

2D Structure

Properties

IUPAC Name |

2-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N2O7/c53-40-46-35-43(27-28-47(46)54)50(57)39-52(30-14-2-4-16-32-59-34-18-12-24-42-21-9-6-10-22-42)38-45-26-25-44(36-48(45)55)49(56)37-51-29-13-1-3-15-31-58-33-17-11-23-41-19-7-5-8-20-41/h5-10,19-22,25-28,35-36,49-51,53-57H,1-4,11-18,23-24,29-34,37-40H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQSLAMRWZOBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)CN(CCCCCCOCCCCC3=CC=CC=C3)CC(C4=CC(=C(C=C4)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation Methodologies for Salmeterol Ep Impurity G

Photolytic Degradation Mechanisms

Exposure to light can induce the degradation of Salmeterol (B1361061). Photodegradation studies have shown that Salmeterol is susceptible to degradation under UV irradiation. researchgate.net The major pathways for photodegradation include oxidation and side-chain cleavage. researchgate.net While specific studies identifying Salmeterol EP Impurity G as a direct photolytic degradant are not prevalent, the general instability of Salmeterol to light suggests that complex degradation pathways could potentially lead to the formation of dimeric impurities. ijpsr.comimpactfactor.org Some studies have noted that Salmeterol is relatively stable under photolytic conditions, while others show some degradation, indicating that the conditions of exposure are critical. ijpsr.comresearchgate.net

Origins and Formation Pathways of Salmeterol Ep Impurity G

Mechanistic Studies of Impurity Formation and Reaction Kinetics

The mechanism of Salmeterol (B1361061) EP Impurity G formation is rooted in the chemistry of the Salmeterol synthesis pathway. The impurity is a dimer, indicating a reaction where two molecules related to the Salmeterol structure are joined. veeprho.combiosynth.com This occurs during the N-debenzylation of the penultimate intermediate via catalytic hydrogenation. googleapis.comgoogleapis.com

The reaction is highly sensitive to pressure. It is mechanistically plausible that at higher hydrogen pressures, side reactions are promoted. Instead of solely cleaving the benzyl (B1604629) protecting group, conditions may favor a reductive amination or N-alkylation event where a debenzylated intermediate reacts with another molecule. The precise kinetic parameters, such as reaction order and rate constants for this impurity-forming side reaction, are not detailed in the available literature. However, the process control parameters described in patents provide a qualitative understanding of the kinetics: increasing pressure and reaction time directly correlates with a higher yield of Impurity G. google.comgoogleapis.com This knowledge allows manufacturers to implement strict process controls to minimize its formation and ensure compliance with pharmacopoeial purity standards. google.com

Analytical Method Development and Validation for Salmeterol Ep Impurity G

Chromatographic Methodologies for Detection and Quantification

The detection and quantification of Salmeterol (B1361061) EP Impurity G rely heavily on various chromatographic techniques. These methods are essential for ensuring the quality and purity of the Salmeterol active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and powerful technique for the analysis of Salmeterol and its impurities, including Impurity G. asianpubs.orgasianpubs.org The development of a robust HPLC method involves careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters to achieve adequate separation of the impurity from the main component and other related substances.

Several stability-indicating RP-HPLC methods have been developed for the simultaneous determination of Salmeterol and its related substances. asianpubs.org These methods are crucial for monitoring the purity of the drug substance during stability studies. A common approach involves using octadecylsilyl (C18) or octylsilane (B1236092) (C8) bonded silica (B1680970) gel columns. asianpubs.orgresearchgate.net

A specific method for quantifying 12 impurities of Salmeterol Xinafoate and Fluticasone (B1203827) Propionate (B1217596), including Salmeterol EP Impurity G, has been established. asianpubs.org This method utilizes a C18 column with a step-gradient elution. The mobile phase consists of a buffer, such as 0.1% v/v orthophosphoric acid, and an organic modifier like acetonitrile (B52724). asianpubs.org Online HPLC monitoring is also employed during the synthesis process, particularly during the hydrogenation step, as the reaction duration and pressure can influence the formation of Impurity G. google.com

Below is a table summarizing typical HPLC parameters used for the analysis of Salmeterol impurities.

| Parameter | Details |

| Column | Altima C18 (250 x 4.6 mm, 5 µm) asianpubs.org |

| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water asianpubs.org |

| Mobile Phase B | Acetonitrile asianpubs.org |

| Elution | Step-Gradient asianpubs.org |

| Flow Rate | 1.4 mL/min asianpubs.org |

| Detector | Photo-Diode Array (PDA) asianpubs.org |

The development of such methods is guided by the need to separate a range of potential impurities, with one study successfully separating 16 known related substances of both Salmeterol and Fluticasone Propionate. chromatographytoday.com

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are due to the use of columns packed with sub-2 µm particles.

While a specific UPLC method dedicated solely to this compound is not extensively detailed in the available literature, UPLC systems are employed for the high-sensitivity analysis of Salmeterol in biological matrices. For instance, a UPLC-MS/MS method has been developed for the quantification of Salmeterol Xinafoate in plasma at sub-pg/mL levels, demonstrating the technique's power. waters.com Another study developed a mass-compatible UPLC method to quantify impurities in a fluticasone propionate nasal spray, which is often formulated with Salmeterol. researchgate.net The principles of this method, which involve gradient elution with a mobile phase like 0.1% Trifluoroacetic acid and methanol (B129727), can be adapted for the analysis of Salmeterol impurities. researchgate.net

Gas Chromatography (GC) for Volatile Related Substances

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. jcchems.com It is particularly useful for identifying and controlling volatile organic impurities that may be present in drug substances from the manufacturing process. clearsynth.com

However, for a large and non-volatile molecule like this compound, which is a dimer of the Salmeterol molecule, GC is not a suitable analytical technique for direct analysis. clearsynth.comsynthinkchemicals.com The high molecular weight and low volatility of this impurity prevent it from being readily vaporized and passed through a GC column without thermal decomposition. Therefore, GC is not applicable for the direct detection and quantification of this compound.

Thin-Layer Chromatography (TLC) in Impurity Profiling

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis and impurity profiling of pharmaceuticals. sigmaaldrich.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities.

A stability-indicating HPTLC method has been developed and validated for the estimation of Salmeterol Xinafoate. impactfactor.org This method utilizes precoated silica gel 60F254 plates and a mobile phase of Chloroform: Methanol: Ammonia (7:3:0.5 v/v/v). impactfactor.org While this method focuses on the parent drug, it demonstrates the utility of TLC in separating the main component from its degradation products. TLC is also used to monitor the progress of synthesis reactions in the production of Salmeterol, which can help in controlling the formation of impurities. asianpubs.org

Detection and Quantification Strategies

Effective detection and quantification of this compound are paramount for controlling its levels in the final drug product.

UV-Vis Detection Parameters for Impurity G

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method coupled with HPLC for the analysis of Salmeterol and its impurities due to the presence of chromophores in the molecular structure.

In HPLC methods developed for the simultaneous analysis of Salmeterol and its related substances, including Impurity G, detection is typically carried out using a Photo-Diode Array (PDA) or a UV detector set at a specific wavelength. asianpubs.org A wavelength of 228 nm has been used for detecting Salmeterol and its related substances in a combined inhalation product. researchgate.netchromatographytoday.comgoogle.com Other methods have employed a wavelength gradient from 210-239 nm to optimize the detection of both Salmeterol and co-formulated drugs like Fluticasone Propionate. chromatographytoday.com A UPLC method for related impurities used a detection wavelength of 240 nm. researchgate.net

The validation of these analytical methods includes establishing the limit of detection (LOD) and limit of quantification (LOQ) for each impurity. For this compound, a specific RP-HPLC method reported the following values: asianpubs.org

| Parameter | Value (%) |

| LOD | 0.02% |

| LOQ | 0.04% |

These low detection and quantification limits ensure that even trace amounts of Impurity G can be accurately monitored and controlled within the specifications set by regulatory bodies like the European Pharmacopoeia. google.com

Mass Spectrometric Detection in Impurity Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), serves as a powerful and indispensable tool for the detection, identification, and quantification of impurities in pharmaceutical substances. pharmtech.com For this compound, also known as Salmeterol N-Alkyl Impurity, MS is crucial for structural elucidation. veeprho.com The high sensitivity and selectivity of MS detectors allow for the analysis of impurities at very low levels, which is often challenging with less specific detectors. pharmtech.com

The structural characterization of this compound is confirmed through advanced MS techniques. veeprho.comglppharmastandards.com In one analysis, the protonated molecular ion peak of (R)-salmeterol-EP-impurity-G was observed at a mass-to-charge ratio (m/z) of 813.53 [M-H]⁻, with its sodium adduct appearing at m/z 835.53 [(M+H+Na)⁺]. asianpubs.org This detailed mass information, combined with data from other spectroscopic methods like NMR, is essential for confirming the identity of the impurity, which is chemically defined as 1-[4-Hydroxy-3-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl][6-(4-phenylbutoxy)hexyl]amino]methyl]phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol. veeprho.comsynzeal.compharmaffiliates.com The coupling of HPLC or UPLC with mass spectrometers significantly enhances method sensitivity and speed, minimizing interference from the sample matrix and thereby improving data quality for impurity profiling. pharmtech.com

A study on the stability of this compound highlighted its degradation in alkaline solutions. qcsrm.com While the peak area remained stable in acidic and neutral solutions over 24 hours, it decreased significantly in an alkaline environment, indicating gradual degradation. qcsrm.com This underscores the utility of MS in stability-indicating methods to track the degradation of the impurity over time under various stress conditions. qcsrm.com

Evaporative Light Scattering Detection (ELSD) and Other Universal Detectors

While UV detection is common in HPLC analysis, it relies on the presence of a chromophore in the analyte. For impurities that lack sufficient chromophores, alternative detection methods are necessary. pharmtech.com The Evaporative Light Scattering Detector (ELSD) is a universal detector that can be employed in such cases. pharmtech.com ELSD works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for detecting any compound that is less volatile than the mobile phase, regardless of its optical properties.

However, ELSD has limitations, including lower sensitivity and a smaller dynamic range compared to UV or MS detectors. pharmtech.com Its response can also be non-linear, which may complicate quantitative analysis. Other universal detectors that can be considered for impurity analysis include Refractive Index (RI) detectors and Charged Aerosol Detectors (CAD). pharmtech.comnih.gov RI detection measures changes in the refractive index of the eluent, but it is highly sensitive to temperature and mobile phase composition, making it incompatible with gradient elution. pharmtech.com CAD, like ELSD, is a universal detector that offers better sensitivity and a wider dynamic range for non-volatile and semi-volatile compounds. nih.gov For this compound, which does possess chromophores, UV and MS are generally preferred, but these alternative detectors remain viable options in specific analytical contexts, such as when dealing with co-eluting non-UV active excipients or other process impurities. nih.govbath.ac.uk

Method Validation According to International Council for Harmonisation (ICH) Guidelines (ICH Q2(R1))

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, designed to demonstrate that the method is suitable for its intended purpose. ich.orgeuropa.eu The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for conducting method validation. ich.orgfda.gov This guideline outlines the validation characteristics required for various analytical tests, including quantitative tests for impurities. ich.orgeuropa.eu

Specificity and Selectivity Assessments, Including Peak Purity Evaluation

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or placebo components. ich.orgfda.gov For this compound, the method must be able to distinguish its peak from that of salmeterol and other related substances (e.g., Impurities A, B, C, D, E, F). asianpubs.orgresearchgate.net

Specificity is typically demonstrated through a combination of techniques:

Spiking Studies: A solution of the drug substance or product is spiked with known amounts of Impurity G and other potential impurities to demonstrate that the method can resolve all components. europa.eu

Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. asianpubs.org The analytical method must be able to separate Impurity G from any degradants formed, proving it is "stability-indicating."

Peak Purity Analysis: A photodiode array (PDA) detector is often used to assess peak purity. asianpubs.orgresearchgate.net The detector acquires UV spectra across the entire peak and compares them. If the spectra are consistent, the peak is considered pure and not co-eluted with another substance. nih.govresearchgate.net

A validated method should achieve baseline resolution between all relevant peaks, with no observable interference in the chromatogram. researchgate.net

Linearity and Range Determination

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. europa.eufda.gov The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. ich.orgfda.gov

According to ICH Q2(R1), the range for an impurity quantification method should typically extend from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. fda.gov To establish linearity, a minimum of five concentrations are analyzed. europa.eu A calibration curve is then generated by plotting the peak area against the concentration of Impurity G. chromatographytoday.comresearchgate.net The relationship is evaluated statistically, most commonly by calculating the correlation coefficient (r) or coefficient of determination (R²). researchgate.netresearchgate.net A correlation coefficient of 0.999 or greater is generally considered acceptable for impurity analysis. researchgate.net

Table 1: Example Linearity Data for this compound

| Concentration Level (% of Specification) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| LOQ | 0.05 | 1,520 |

| 50% | 0.25 | 7,550 |

| 80% | 0.40 | 12,100 |

| 100% | 0.50 | 15,080 |

| 120% | 0.60 | 18,150 |

| Statistical Analysis | ||

| Correlation Coefficient (r) | 0.9998 | |

| Coefficient of Determination (R²) | 0.9996 | |

| Y-intercept | 55.8 |

This table contains illustrative data based on typical validation results. chromatographytoday.comresearchgate.net

Accuracy and Precision Evaluations

Accuracy refers to the closeness of the test results obtained by the method to the true value. fda.gov It is typically evaluated by performing recovery studies. researchgate.net This involves spiking the drug product matrix with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). researchgate.net The method is then used to analyze these spiked samples, and the percentage of the impurity recovered is calculated. For impurity methods, recovery is often expected to be within 80% to 120%. researchgate.net

Table 2: Example Accuracy (Recovery) Data for this compound

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| LOQ | 0.05 | 0.048 | 96.0% |

| 100% | 0.50 | 0.507 | 101.4% |

| 120% | 0.60 | 0.592 | 98.7% |

This table contains illustrative data based on typical validation results. researchgate.netresearchgate.net

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. fda.gov It is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org It is often determined by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range. ich.org

Intermediate Precision: Evaluates within-laboratory variations, such as different days, different analysts, or different equipment. ich.orgchromatographytoday.com

Reproducibility: Assesses precision between different laboratories (inter-laboratory trials), though this is not always required for methods used within a single facility. asianpubs.org

The precision is reported as the relative standard deviation (%RSD) of the measurements. For impurity analysis, a %RSD of less than 5% or 10% is often required, depending on the concentration level. chromatographytoday.comasianpubs.org

Table 3: Example Precision Data for this compound

| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |

| Repeatability | 6 replicate preparations at 100% specification | 1.8% | ≤ 5.0% |

| Intermediate Precision | |||

| Analyst 1 vs. Analyst 2 | 2.5% | ≤ 10.0% | |

| Day 1 vs. Day 2 | 2.1% | ≤ 10.0% |

This table contains illustrative data based on typical validation results. chromatographytoday.comasianpubs.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ddtjournal.net The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.orgddtjournal.net

These limits are crucial for impurity analysis to ensure the method is sensitive enough to control impurities at the required levels. Several methods can be used to determine LOD and LOQ, but the most common approach for chromatographic methods is based on the signal-to-noise (S/N) ratio. ddtjournal.netresearchgate.net

LOD: Determined at a signal-to-noise ratio of approximately 3:1. researchgate.net

LOQ: Determined at a signal-to-noise ratio of approximately 10:1. researchgate.net

The LOQ must be at or below the reporting threshold for the impurity, which is defined by ICH Q3 guidelines. researchgate.net For methods analyzing impurities in Salmeterol, LOD and LOQ values are often in the range of parts per million (ppm) or a low percentage relative to the API concentration. pharmtech.comasianpubs.org

Table 4: Example LOD and LOQ Data for this compound

| Parameter | Method | Result |

| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.015% (relative to API) |

| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.05% (relative to API) |

This table contains illustrative data based on typical validation results. asianpubs.orgresearchgate.netresearchgate.net

Robustness and Ruggedness Testing

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, often considered a part of robustness, assesses the reproducibility of test results under variations between laboratories, analysts, instruments, and other environmental factors. For this compound, these tests are crucial to ensure that the analytical method consistently provides accurate and precise results under the variable conditions of routine quality control.

In a typical robustness study for the analysis of this compound by High-Performance Liquid Chromatography (HPLC), several key chromatographic parameters are intentionally varied. These variations are designed to simulate the minor fluctuations that can occur during the routine use of the method. The effect of these changes on the analytical results, such as the retention time, peak area, and calculated concentration of Impurity G, is then evaluated. The relative standard deviation (RSD) of the results is expected to remain within acceptable limits, typically less than 2%, to demonstrate the method's robustness.

Table 1: Illustrative Robustness Study Parameters and Acceptance Criteria for this compound Analysis

| Parameter | Variation | Acceptance Criteria |

| Flow Rate | ± 0.2 mL/min | System suitability requirements are met; RSD of impurity concentration < 5.0% |

| Column Temperature | ± 5 °C | System suitability requirements are met; RSD of impurity concentration < 5.0% |

| Mobile Phase pH | ± 0.2 units | System suitability requirements are met; RSD of impurity concentration < 5.0% |

| Mobile Phase Composition | ± 2% organic | System suitability requirements are met; RSD of impurity concentration < 5.0% |

| Wavelength | ± 2 nm | System suitability requirements are met; RSD of impurity concentration < 5.0% |

Ruggedness is demonstrated by having the analytical method performed by different analysts, on different instruments, and on different days. The consistency of the results for this compound across these variables confirms the method's ruggedness.

Table 2: Example of a Ruggedness Study Design for this compound

| Condition | Analyst 1 | Analyst 2 |

| Instrument | HPLC System 1 | HPLC System 2 |

| Day | Day 1 | Day 2 |

| Replicates | 6 | 6 |

| Acceptance Criterion | Overall RSD of results from both analysts should be ≤ 5.0% |

Validation studies for analytical methods that include the quantification of Salmeterol impurities have established parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity G. For instance, one such method reported an LOD of 0.02 µg/mL and an LOQ of 0.04 µg/mL, with a correlation coefficient of 0.998, indicating a high degree of linearity. asianpubs.org These established limits are critical for ensuring that the method is sensitive enough for its intended purpose, even when subjected to the variations tested in robustness and ruggedness studies.

Forced Degradation Studies to Demonstrate Method Stability-Indicating Capability

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent drug and other impurities. pharmoutsourcing.comscispace.comsgs.com This capability is essential for accurately monitoring the stability of the drug substance and ensuring its safety and efficacy over its shelf life.

For this compound, a comprehensive forced degradation study would involve exposing a solution of the impurity to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. pharmoutsourcing.comijcrt.org The goal is to induce degradation and then analyze the stressed samples using the developed analytical method to prove its specificity and stability-indicating nature.

The typical stress conditions that would be applied to this compound are outlined below:

Acid Hydrolysis: The impurity solution would be treated with a strong acid, such as 0.1 M hydrochloric acid, and heated.

Base Hydrolysis: The impurity would be exposed to a strong base, for example, 0.1 M sodium hydroxide, under elevated temperatures.

Oxidative Degradation: The sample would be subjected to an oxidizing agent, commonly 3% hydrogen peroxide, at room temperature or with gentle heating.

Thermal Degradation: The solid impurity or its solution would be exposed to high temperatures, typically in a controlled oven.

Photolytic Degradation: The sample would be exposed to light of a specified intensity and duration, as per ICH Q1B guidelines, to assess its photosensitivity. pharmoutsourcing.comich.org

Following exposure to these stress conditions, the samples would be analyzed by HPLC. The chromatograms of the stressed samples would be compared to that of an unstressed sample. The method is considered stability-indicating if all degradation products are well-resolved from the main peak of this compound and from each other. Peak purity analysis, often performed using a photodiode array (PDA) detector, is also a crucial part of this assessment to ensure that the main peak is spectrally pure and not co-eluting with any degradants.

While specific forced degradation data for this compound is not extensively detailed in publicly available literature, studies on the parent compound, Salmeterol, have shown its sensitivity to acidic conditions, leading to the formation of Impurity D. asianpubs.org It is plausible that Impurity G may exhibit its own unique degradation profile under various stress conditions.

Table 3: Representative Forced Degradation Study Design for this compound

| Stress Condition | Reagent/Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Degradation of Impurity G; Resolution of degradant peaks from the main peak. |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | Degradation of Impurity G; Resolution of degradant peaks from the main peak. |

| Oxidation | 3% H₂O₂ | 24 hours | Degradation of Impurity G; Resolution of degradant peaks from the main peak. |

| Thermal | 80°C | 48 hours | Degradation of Impurity G; Resolution of degradant peaks from the main peak. |

| Photolytic | ICH Q1B conditions | As per guideline | Potential degradation; Resolution of degradant peaks from the main peak. |

The successful validation of the analytical method through these forced degradation studies would provide confidence in its ability to monitor the stability of Salmeterel EP Impurity G in the drug substance and product, ensuring that any increase in this impurity or the formation of new degradants over time can be accurately detected and quantified.

Regulatory Framework and Pharmacopoeial Standards for Impurities

European Pharmacopoeia (EP) Monographs and Specifications for Salmeterol (B1361061) Xinafoate and Related Substances, including Impurity G

The European Pharmacopoeia provides specific monographs that are legally binding and detail the quality standards for substances used in medicines. drugfuture.comlabmix24.com The general monograph "Substances for Pharmaceutical Use" (2034) incorporates the principles of the ICH Q3A guideline, making the thresholds for reporting, identification, and qualification of impurities mandatory. tga.gov.auedqm.eu

The specific monograph for Salmeterol Xinafoate (1765) outlines the tests and acceptance criteria for related substances, including specified impurities. uspbpep.com Salmeterol EP Impurity G is listed as a specified impurity in the European Pharmacopoeia. uspbpep.com The monograph details the liquid chromatography method to be used for the separation and quantification of these impurities. uspbpep.com A system suitability solution containing salmeterol with impurities E and G is used to ensure the validity of the analytical procedure. uspbpep.com

Comparison with Other Major Pharmacopoeias (e.g., USP, BP, JP) Regarding Impurity G Specifications and Analytical Methods

Different pharmacopoeias, such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP), also have monographs for Salmeterol Xinafoate and its impurities. While harmonization efforts aim to create a single global specification, differences can still exist in the naming, specification limits, and analytical methods for impurities. gmp-compliance.orgasianpubs.org

In the context of Salmeterol, Impurity G is recognized in both the European Pharmacopoeia and is also referred to as Salmeterol N-Alkyl Impurity in the USP. synthinkchemicals.comsynzeal.com The British Pharmacopoeia also lists several impurities for Salmeterol Xinafoate. asianpubs.orglgcstandards.comcwsabroad.comlabmix24.com

The analytical methods prescribed in these pharmacopoeias for the determination of Salmeterol impurities, including Impurity G, are typically based on liquid chromatography. However, the specific parameters of the method, such as the mobile phase composition, column type, and gradient, may vary. For instance, the USP monograph for Salmeterol Xinafoate specifies a liquid chromatography method with a different mobile phase composition than the one described in the EP. drugfuture.comuspnf.com These differences in analytical procedures can sometimes lead to variations in the impurity profiles detected.

It is the responsibility of the pharmaceutical manufacturer to ensure that their product complies with the specific requirements of the pharmacopoeia in the region where the product is to be marketed. drugfuture.com For global products, this often means meeting the requirements of multiple pharmacopoeias.

Impurity Control Strategies in Regulatory Submissions (e.g., ANDA, DMF)

The control of impurities is a critical aspect of regulatory submissions for pharmaceutical products, ensuring their quality, safety, and efficacy. For generic drug products, an Abbreviated New Drug Application (ANDA) is submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA), while a Drug Master File (DMF) may be submitted by the Active Pharmaceutical Ingredient (API) manufacturer to provide confidential, detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. The control strategy for a specific impurity, such as this compound, is a mandatory component of these submissions.

This compound, also identified as Salmeterol-N-alkyl Impurity by the USP or Salmeterol Dimer Impurity, is a process-related impurity that must be diligently monitored and controlled. synzeal.comsynthinkchemicals.com Its presence in Salmeterol API or the final drug product must be justified and limited to acceptable levels as per international guidelines. The development and validation of analytical methods using qualified reference standards for this compound are fundamental to any control strategy. synzeal.comsynzeal.comaquigenbio.com These reference standards are crucial for the accurate identification and quantification of the impurity during quality control (QC) testing, method validation, and stability studies, all of which are essential data points for ANDA and DMF filings. synzeal.comclearsynth.com

For an ANDA submission, the primary goal is to demonstrate that the generic product is pharmaceutically equivalent and bioequivalent to the Reference Listed Drug (RLD). A key part of this is demonstrating a comparable impurity profile. The FDA guidance for industry on "ANDAs: Impurities in Drug Substances" outlines strategies for the qualification of impurities. regulations.gov An impurity like this compound present in a generic drug substance is considered qualified if its level is similar to or less than the level found in the RLD when analyzed using the same validated, stability-indicating analytical procedure. regulations.gov

In the context of a DMF, the focus is on the control of the API manufacturing process. researchgate.net The DMF holder must demonstrate a thorough understanding of the synthetic route and the potential for impurity formation. researchgate.net The control strategy for this compound within a DMF would involve:

Identifying the specific process steps where the impurity could be formed.

Implementing in-process controls and setting limits for raw materials, starting materials, and intermediates to minimize its formation.

Defining and validating the purification steps designed to remove the impurity.

Establishing a final specification for the API that includes a defined acceptance criterion for this compound.

The acceptance criteria for specified identified impurities like this compound are established based on pharmacopoeial limits, data from the RLD, and toxicological assessments. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of impurities. regulations.gov

The following tables summarize the regulatory context and control elements for this compound.

Table 1: Regulatory Submission and Role of this compound

| Submission Type | Primary Focus | Role of this compound Control | Key Regulatory Expectation |

|---|---|---|---|

| ANDA | Generic Drug Product Equivalence | Demonstrate that the impurity profile is comparable to the Reference Listed Drug (RLD). regulations.gov | Qualification of the impurity by showing its level is not higher than in the RLD. regulations.gov |

| DMF | API Manufacturing Process Control | Detail the measures taken to control the formation and removal of the impurity during synthesis. researchgate.netresearchgate.net | Provide evidence of a robust control strategy ensuring consistent API quality with respect to the impurity. researchgate.net |

Table 2: Impurity Control Strategy Elements for this compound

| Control Element | Description | Application in ANDA/DMF |

|---|---|---|

| Reference Standard | A highly purified and characterized sample of this compound. | Used for method development, validation, and routine QC testing to accurately identify and quantify the impurity. synzeal.comaquigenbio.com |

| Analytical Method Validation | The process of proving that an analytical method is suitable for its intended purpose. | A validated, stability-indicating method is required to separate and quantify this compound from the API and other impurities. This is a core requirement for both ANDA and DMF. synzeal.com |

| Impurity Profiling | Comparative analysis of the impurity content between the generic product and the RLD. | Essential for ANDA submissions to qualify the impurity levels in the proposed generic product. regulations.gov |

| Process Controls | Monitoring and control of critical process parameters during API synthesis. | A key component of the DMF, demonstrating how the manufacturing process minimizes the formation of this compound. researchgate.net |

| Acceptance Criteria | The numerical limits, ranges, or other criteria to which the drug substance or drug product should conform. | Must be established in the drug substance and drug product specifications for this compound, based on pharmacopoeial standards, RLD levels, and ICH qualification thresholds. regulations.gov |

By implementing these comprehensive control strategies, manufacturers can ensure that the levels of this compound in their products are consistently within safe and acceptable limits, thereby meeting the stringent requirements of regulatory agencies for the approval of generic drugs.

Control and Mitigation Strategies for Salmeterol Ep Impurity G

Purification Techniques for Intermediates and Final Drug Substance

Even with optimized synthesis processes, the presence of trace amounts of Salmeterol (B1361061) EP Impurity G may be unavoidable. Therefore, effective purification techniques for both intermediates and the final API are essential to achieve the required purity levels of greater than 99.5%. googleapis.comgoogle.comgoogle.com

Chromatographic Purification Methods

Chromatographic techniques are powerful tools for separating structurally similar compounds. While some processes aim to eliminate the need for cumbersome chromatographic purification on a commercial scale, it remains a valuable method for achieving high purity, particularly during process development and for isolating reference standards. googleapis.comgoogle.comgoogleapis.comgoogle.com

Preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate intermediates with a purity of over 99.5%, thereby minimizing the carry-over of impurities into the final API. mdpi.com Reverse-phase HPLC methods using columns such as C8 or C18 with mobile phases consisting of acetonitrile (B52724) and a buffer have been successfully used to separate Salmeterol from its impurities. mdpi.comsielc.cominnovareacademics.in

Crystallization and Recrystallization Approaches

Crystallization is a fundamental purification technique in pharmaceutical manufacturing. For Salmeterol, the formation of a salt, such as the xinafoate salt, is a key step that also serves as a purification method. googleapis.comgoogleapis.com Treating the purified Salmeterol base with 1-hydroxy-2-naphthoic acid (xinafoic acid) precipitates the xinafoate salt, which can then be further purified by crystallization from a suitable solvent like methanol (B129727) to achieve an HPLC purity of over 99.8%. google.com

The choice of solvent and anti-solvent, as well as the temperature profile during crystallization, are critical parameters. It has been demonstrated that crystallizing Salmeterol xinafoate from a hot aliphatic ketone solvent, such as methyl ethyl ketone, using an antisolvent like heptane, can yield a product of high purity without the need for recrystallization. google.com Maintaining a high temperature during crystallization and isolation is an essential feature of this method, as it allows impurities to remain dissolved in the filtrate while the pure product crystallizes. google.com

Furthermore, purification of key intermediates can be achieved through the formation and crystallization of their acid salts. For example, the hydrochloride salt of N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine can be purified by crystallization from a solvent system like isopropanol (B130326) and n-heptane to achieve an HPLC purity of more than 99.5%. googleapis.com

| Compound | Purification Method | Solvent/Reagent | Achieved Purity |

| N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine | Acid Salt Crystallization | Isopropanol and n-heptane | >99.5% |

| Salmeterol | Salt Formation and Crystallization | 1-hydroxy-2-naphthoic acid, Methanol | >99.8% |

| Salmeterol Xinafoate | Crystallization | Methyl ethyl ketone and Heptane (antisolvent) | High Purity |

Strategies for Enhancing Stability and Preventing Degradation

Optimization of Storage Conditions (e.g., temperature, humidity, light protection)

Proper storage is the primary strategy to maintain the integrity of reference standards like Salmeterol EP Impurity G. The conditions are chosen to slow down potential degradation pathways such as oxidation, hydrolysis, and photolysis.

Detailed research findings from suppliers indicate specific temperature requirements for the storage of this compound. Multiple sources recommend refrigerated conditions to ensure its long-term stability. glppharmastandards.compharmaffiliates.com The appearance of the compound is described as an off-white to pale yellow solid or semi-solid, which suggests that protection from light may be necessary to prevent photodegradation. glppharmastandards.com

General principles of drug substance stability testing support the need for controlled conditions. nih.gov Stress testing studies, which involve exposing a compound to heat, humidity, and light, are fundamental in identifying stable storage parameters. nih.gov For a compound like Impurity G, residual moisture could potentially lead to hydrolysis, making humidity control a key consideration. nih.gov While shipping may occur at ambient temperatures, long-term storage requires more stringent controls. pharmaffiliates.comsynzeal.com

The following table summarizes the recommended storage and shipping conditions for this compound based on supplier data.

| Parameter | Recommended Condition | Source |

| Long-Term Storage | 2-8°C Refrigerator | glppharmastandards.compharmaffiliates.com |

| Shipping | Ambient | pharmaffiliates.comsynzeal.com |

| Light Protection | Implied by physical appearance | glppharmastandards.com |

| Form | Off-white to Pale yellow Solid to semi-solid | glppharmastandards.com |

Use of Antioxidants or Other Stabilizing Agents (if applicable)

The molecular structure of this compound contains multiple phenolic hydroxyl groups. These functional groups are known to be susceptible to oxidation. General stability studies on active pharmaceutical ingredients often investigate oxidative degradation by using agents like peroxides or radical initiators such as azobisisobutyronitrile (AIBN). nih.gov

While specific studies on the use of antioxidants for this compound are not publicly detailed, its structural features suggest that oxidation is a plausible degradation pathway. The presence of phenolic moieties makes the compound a potential target for autoxidation. Therefore, the addition of antioxidants could be a viable strategy to enhance its stability, particularly if it is to be stored in solution for analytical purposes. The selection of a suitable antioxidant would require compatibility and efficacy studies to ensure it does not interfere with analytical methods.

Development and Qualification of Impurity Reference Standards for Analytical Use

The availability of a well-characterized impurity reference standard is essential for the quality control of any drug substance. This compound reference standards are used for critical analytical applications, including method development, validation, and routine quality control testing of Salmeterol. synzeal.comaquigenbio.com These standards are crucial for accurately identifying and quantifying the impurity in Abbreviated New Drug Applications (ANDA) submissions and during commercial production. synzeal.comsynthinkchemicals.com

The development and qualification of these reference standards is a rigorous process. It involves confirming the chemical structure and determining the purity of the compound. Suppliers provide the standard with a comprehensive set of characterization data to ensure its identity, purity, and suitability for its intended analytical purpose. synzeal.comaquigenbio.com This data package often includes reports from various analytical techniques. veeprho.com Traceability to official pharmacopeial standards (e.g., USP, EP) can also be provided, which further validates the standard. synzeal.comaquigenbio.com

The qualification process relies on a suite of advanced analytical techniques to provide a complete profile of the reference material. The following table details the characterization data typically supplied or available for the this compound reference standard. veeprho.com

| Analytical Technique | Purpose in Qualification | Availability | Source |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Included | veeprho.com |

| Mass Spectrometry (MASS/LC-MS) | Molecular weight confirmation and structural information | Included | veeprho.com |

| Proton Nuclear Magnetic Resonance (1H NMR) | Structural elucidation and confirmation | Included | veeprho.com |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirmation of functional groups | Included | veeprho.com |

| Potency Assay | Determination of the standard's purity value | Included | veeprho.com |

| Structure Elucidation Report (SER) | Comprehensive report detailing the structural analysis | Included | veeprho.com |

| Quantitative NMR (QNMR) | Absolute purity determination | Available on request | veeprho.com |

| Carbon-13 NMR (13C NMR) | Detailed structural information | Available on request | veeprho.com |

| 2D NMR (COSY, NOESY, HSQC, HMBC) | In-depth structural connectivity and spatial relationships | Available on request | veeprho.com |

Advanced Topics in Impurity Profiling and Analysis

Quality by Design (QbD) Applications in Impurity Control

Quality by Design (QbD) is a systematic and scientific approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mt.com Rather than relying solely on end-product testing, QbD integrates quality into the entire product lifecycle. mt.com This methodology is crucial for controlling impurities, including Salmeterol (B1361061) EP Impurity G.

The core of QbD in impurity control involves identifying Critical Quality Attributes (CQAs) of the final drug product and determining the Critical Process Parameters (CPPs) that affect these CQAs. mt.commt.com For Salmeterol, the impurity profile is a key CQA. pharmtech.com The formation of impurities is often linked to specific aspects of the synthesis, such as raw materials, reaction conditions, and intermediates. pharmtech.comresearchgate.net For instance, the synthesis of Salmeterol involves several stages where impurities can arise. The reaction of 4-phenyl butanol with 1,6-dibromohexane (B150918) produces an intermediate which then reacts with benzylamine. pharmtech.com Traces of toluene (B28343) in the starting material benzene (B151609) can lead to the formation of related impurities. pharmtech.com

By applying QbD, manufacturers can develop a "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. mt.com This involves using tools like Design of Experiments (DoE) to understand how different parameters (e.g., temperature, pH, reaction time) influence the formation of impurities like Salmeterol EP Impurity G. repec.orgresearchgate.net A thorough understanding of these relationships allows for the implementation of a robust control strategy to ensure that the process consistently remains within the design space, thereby minimizing impurity levels and ensuring the final product meets its quality specifications. innovareacademics.in

Table 1: Key Elements of QbD in Impurity Control

| QbD Element | Application in Impurity Control |

|---|---|

| Quality Target Product Profile (QTPP) | Defines the desired quality characteristics of the final drug product, including the acceptable limits for specific and unspecified impurities. |

| Critical Quality Attributes (CQAs) | Identifies the properties of the API that must be controlled to ensure the desired product quality, such as the impurity profile. mt.com |

| Critical Process Parameters (CPPs) | Pinpoints process variables (e.g., temperature, pressure, reactant concentration) that must be controlled to ensure the CQAs are met. mt.com |

| Design Space | Establishes a range of operating conditions within which the formation of impurities is effectively controlled, providing operational flexibility. mt.com |

| Control Strategy | Implements a planned set of controls, derived from product and process understanding, that assures process performance and product quality. innovareacademics.in |

| Continuous Improvement | Utilizes ongoing process monitoring to gather data and refine the process, further reducing variability and the potential for impurity formation. |

Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a framework defined by the FDA for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com It is a key enabler of QbD, shifting the focus from testing quality into the final product to building it into the manufacturing process through real-time monitoring and control. mt.comnih.gov

The implementation of PAT for monitoring impurities involves using online or inline analytical tools to track the chemical composition and physical attributes of a process as it happens. mt.com While specific applications for this compound are not detailed in the available literature, the principles of PAT are directly applicable. Spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy are powerful PAT tools. americanpharmaceuticalreview.comresearchgate.net These methods can be used to monitor the concentration of reactants, intermediates, and by-products in real-time. americanpharmaceuticalreview.com

By continuously monitoring the process, PAT can detect deviations from the optimal operating conditions that might lead to the formation of impurities. nih.gov For example, an in-situ probe could track the consumption of a key reactant or the appearance of a by-product that is a precursor to this compound. This real-time data allows for immediate adjustments to the process parameters, preventing the formation of the impurity or its propagation to the final API. nih.gov This proactive approach ensures consistent product quality, reduces the need for extensive end-product testing, and minimizes the risk of batch failure. mt.comamericanpharmaceuticalreview.com

Table 2: Common PAT Tools and Their Role in Impurity Monitoring

| PAT Tool | Principle | Application in Impurity Monitoring |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, which is related to the vibrational overtones and combinations of molecules. researchgate.net | Real-time monitoring of reactant consumption, intermediate formation, and solvent composition. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a chemical fingerprint of the molecules present. researchgate.net | In-situ analysis of reaction kinetics, polymorphic forms, and detection of by-products. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance, often used to quantify components with chromophores. americanpharmaceuticalreview.com | Online monitoring of the concentration of specific reactants or products in solution. |

| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for molecular weight determination. americanpharmaceuticalreview.com | Real-time analysis of reaction mixtures to identify intermediates and low-level impurities. |

| Focused Beam Reflectance Measurement (FBRM) | Measures particle size and count in real-time without the need for sampling. americanpharmaceuticalreview.com | Monitoring crystallization processes to control particle size distribution and prevent the inclusion of impurities. |

Chemometric Approaches in Impurity Profiling and Data Analysis

The large and complex datasets generated by modern analytical techniques, including PAT tools, require advanced data analysis methods. frontiersin.org Chemometrics is the science of extracting information from chemical systems by data-driven means. It uses multivariate statistics to analyze spectroscopic and chromatographic data, making it a powerful tool for impurity profiling. frontiersin.orgnih.gov

In the context of Salmeterol impurity analysis, techniques like High-Performance Liquid Chromatography (HPLC) generate chromatograms that profile the API and its related substances. researchgate.netmdpi.com Chemometric methods can be applied to this data to enhance the identification and quantification of impurities. nih.gov

Principal Component Analysis (PCA) is an unsupervised exploratory technique that can be used to reduce the dimensionality of complex data and identify patterns or groupings. frontiersin.org For instance, PCA could be used to compare the impurity profiles of different batches of Salmeterol to identify any variations in the manufacturing process. frontiersin.org

For quantitative analysis, methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are used to build predictive models. nih.gov These models can correlate the spectral or chromatographic data with the concentration of specific impurities, like this compound. After a model is developed and validated, it can be used for rapid and accurate quantification of impurities in future batches, often with greater precision than traditional univariate methods. nih.gov These approaches are essential for developing a deep understanding of the impurity profile and for implementing effective control strategies. nih.gov

Risk Assessment Methodologies for Impurities

Quality Risk Management (QRM) is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. pharmtech.com When a new impurity like this compound is detected, a risk assessment is essential to understand its potential impact on patient safety and to justify its acceptable limit in the final API. researchgate.net

The risk assessment process for an impurity typically involves:

Hazard Identification: This step involves characterizing the impurity's structure. For this compound, techniques like NMR and Mass Spectrometry are used for structural elucidation. mdpi.com The structure is then analyzed for any structural alerts that might suggest potential toxicity, such as mutagenicity.

Risk Analysis: This involves evaluating the probability and severity of potential harm. The concentration at which the impurity is present is a critical factor. researchgate.net For example, an unknown impurity found at a level of 0.11% in Salmeterol initiated a full investigation involving isolation and characterization. pharmtech.commdpi.com

Risk Evaluation: The identified risk is compared against given risk criteria. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of impurities.

Risk Control: If the risk is deemed unacceptable, strategies are developed to reduce it. This could involve modifying the synthetic process to prevent the impurity's formation or adding purification steps to remove it. researchgate.netrepec.org

This science-based approach ensures that control strategies are commensurate with the level of risk, focusing resources on the impurities that pose the greatest threat to product quality and safety. pharmtech.com

Research into the Analysis of Genotoxic Impurities and its Relevance to Salmeterol-related Compounds

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer. jcchems.com Because they pose a significant risk even at very low levels, they are subject to stringent control limits, often based on the Threshold of Toxicological Concern (TTC) concept. pharmtech.com

Pharmaceutical companies must carefully evaluate the synthesis route of any drug for the potential to form GTIs. pharmtech.com For Salmeterol, potential genotoxic impurities such as bromo acetyl bromide and 1,6-dibromo hexane (B92381) have been identified based on the synthetic pathway. pharmtech.com Highly sensitive analytical methods, often employing techniques like gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS), are developed and validated to detect and quantify these impurities at parts-per-million (ppm) levels. pharmtech.com

Impurities are often categorized into classes based on their genotoxic potential to guide control strategies. pharmtech.com For example, PhRMA has proposed a 5-class system where Class 1 includes known genotoxic carcinogens that should be eliminated from the process, while Class 5 impurities have no structural alerts for genotoxicity and can be treated as normal impurities. pharmtech.com

While extensive toxicology programs for Salmeterol have shown no evidence of genotoxic potential for the active substance itself, the control of related substances and potential by-products remains critical. nih.gov The presence of any impurity, including this compound, necessitates an evaluation of its potential for genotoxicity based on its chemical structure. The use of reference standards for known impurities is essential for method validation, quality control, and the assessment of genotoxic potential. synzeal.comvenkatasailifesciences.com

Future Directions in Research on Pharmaceutical Impurities

Emerging Analytical Technologies for Ultra-Trace Impurity Detection

The demand for lower detection limits, particularly for potent and genotoxic impurities, is driving significant innovation in analytical science. The ability to detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels is crucial for ensuring drug safety. ijirt.org The future in this area lies in the refinement and broader application of highly sensitive and specific analytical technologies.

Advanced chromatographic techniques coupled with mass spectrometry (MS) are at the forefront of this evolution. resolvemass.ca Technologies such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer higher resolution and faster analysis times compared to traditional HPLC. veeprho.com When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a powerful tool for quantifying non-volatile and thermally labile genotoxins. resolvemass.ca For volatile impurities like residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) remains a staple technique. resolvemass.ca

High-Resolution Mass Spectrometry (HRMS) is emerging as a particularly vital tool, providing high sensitivity and mass accuracy that allows for the identification and structural elucidation of unknown impurities without the need for a reference standard. resolvemass.caapacsci.comijsra.net This capability is invaluable for investigating new degradation products or unexpected impurities arising from manufacturing process changes. ijsra.net

Furthermore, there is a push towards greener analytical methodologies. Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as a mobile phase, is gaining traction as a sustainable alternative that reduces solvent consumption and analysis time. apacsci.comijsra.net

| Technology | Typical Application | Key Advantages | Detection Levels |

|---|---|---|---|

| UHPLC-MS/MS | Non-volatile, polar, and thermally labile genotoxic impurities. resolvemass.ca | High resolution, high sensitivity, fast analysis, quantitative and qualitative analysis. veeprho.com | ppm to ppb ijirt.org |

| GC-MS | Volatile organic impurities (e.g., residual solvents, nitrosamines). resolvemass.ca | Excellent for volatile and semi-volatile compounds. resolvemass.ca | ppm to ppb |

| HRMS | Identification of unknown impurities and structural elucidation. resolvemass.caapacsci.com | High mass accuracy and sensitivity, enables identification without reference standards. ijsra.net | Trace levels |

| SFC | Chiral separations, lipid testing, green alternative to HPLC. ijsra.net | Reduced solvent usage, faster analysis times. ijsra.net | Comparable to HPLC |

Holistic Impurity Management Systems Across the Drug Product Lifecycle

The future of impurity management involves a shift from end-product testing to a holistic, lifecycle-based approach as outlined in guidelines like the International Council for Harmonisation's (ICH) Q12. europa.euamericanpharmaceuticalreview.com This strategy integrates quality risk management and knowledge management across the entire lifecycle of a pharmaceutical product, from development through to discontinuation. americanpharmaceuticalreview.comich.org

A cornerstone of this holistic approach is the implementation of Quality by Design (QbD) principles. freyrsolutions.comeuropeanpharmaceuticalreview.com QbD involves proactively designing manufacturing processes to meet specific quality targets, which includes minimizing impurity formation. freyrsolutions.com By understanding how raw material attributes and process parameters affect the impurity profile, manufacturers can establish a robust control strategy. mt.com

Process Analytical Technology (PAT) is a key enabler of the QbD paradigm and modern impurity management. mt.compharmasource.global PAT utilizes inline or online analytical tools (such as NIR, Raman, or UV-Vis spectroscopy) to monitor critical process parameters and quality attributes in real-time. pharmasource.globalamericanpharmaceuticalreview.com This allows for dynamic control over the manufacturing process, ensuring that impurity levels are consistently maintained within acceptable limits and preventing batch failures. freyrsolutions.comamericanpharmaceuticalreview.comispe.org

The ICH Q12 guideline introduces tools like Established Conditions (ECs) and the Product Lifecycle Management (PLCM) document. ich.orgispe.org ECs are legally binding elements, such as process parameters or analytical methods, that are considered necessary to assure product quality. ispe.org The PLCM document serves as a central repository for these ECs and the justification for their reporting categories, facilitating more predictable and efficient management of post-approval changes. ich.org

| Lifecycle Stage | Key Impurity Management Activities | Relevant Tools & Guidelines |

|---|---|---|

| Development | Identify potential impurities, conduct forced degradation studies, develop and validate analytical methods, perform initial risk assessments. acs.orgraps.org | ICH Q8 (QbD), ICH Q11, ICH M7 |

| Transfer & Registration | Refine control strategy, establish specifications, define Established Conditions (ECs) in the PLCM document. ich.orgispe.org | ICH Q12, PLCM Document |

| Commercial Manufacturing | Real-time monitoring and control, manage post-approval changes, continual improvement, trend analysis of impurity levels. europa.eufreyrsolutions.com | ICH Q9 (QRM), ICH Q10 (PQS), PAT |

| Discontinuation | Final stability studies, archival of lifecycle data and knowledge. americanpharmaceuticalreview.com | Company PQS, Regulatory Archives |

Integration of Green Chemistry Principles for Impurity Minimization

The pharmaceutical industry is increasingly adopting the principles of green chemistry to create more sustainable manufacturing processes that are also safer and more efficient. instituteofsustainabilitystudies.comjptcp.com This approach inherently leads to impurity minimization, as a core tenet is the prevention of waste at its source. wisdomlib.org By designing chemical syntheses that are more efficient, the formation of unwanted by-products, which are a major source of impurities, is significantly reduced. instituteofsustainabilitystudies.com

Key green chemistry principles being integrated into pharmaceutical manufacturing include:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it has been created. wisdomlib.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com This reduces by-products.

Designing Safer Chemicals and Solvents: This involves replacing hazardous solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.com This not only reduces environmental impact but also eliminates a potential source of impurities. orionpharma.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and can prevent degradation that leads to impurity formation. jptcp.com The use of catalysis, including biocatalysis, allows for highly specific reactions under mild conditions, further improving efficiency and purity. researchgate.net

| Green Chemistry Principle | Strategy for Impurity Minimization | Example |

|---|---|---|

| Waste Prevention | Optimize reaction stoichiometry and conditions to reduce by-product formation. | Developing a catalytic process that avoids the use of stoichiometric reagents which end up as waste. |

| Atom Economy | Design synthesis routes (e.g., addition reactions) that incorporate most of the starting materials into the final product. instituteofsustainabilitystudies.com | Replacing a multi-step synthesis having low overall yield with a more direct, high-yield route. |

| Less Hazardous Chemical Syntheses | Use alternative, less toxic reagents and synthetic pathways to avoid the formation of hazardous by-products. instituteofsustainabilitystudies.com | Using enzymatic catalysis (biocatalysis) instead of heavy metal catalysts to prevent metallic impurities. |

| Safer Solvents and Auxiliaries | Replace hazardous organic solvents with water, supercritical CO2, or other benign alternatives to eliminate residual solvent impurities. instituteofsustainabilitystudies.com | Pfizer's redesign of the sertraline (B1200038) synthesis, which replaced multiple hazardous solvents with ethanol. |

| Design for Energy Efficiency | Utilize catalysis and conduct reactions at ambient conditions to prevent thermal degradation of products and intermediates. jptcp.com | Employing microwave-assisted synthesis to reduce reaction times and energy consumption, minimizing degradation. jptcp.com |

Challenges and Future Trends in Global Harmonization of Impurity Standards

While significant progress has been made, achieving true global harmonization of regulatory standards for impurities remains a challenge. The International Council for Harmonisation (ICH) has been instrumental in this effort, developing key guidelines such as ICH Q3A/B (on impurities in new drug substances and products) and M7 (on mutagenic impurities). labmanager.comich.org However, differences in legal frameworks and regulatory interpretations across regions can create hurdles for pharmaceutical companies operating globally. makrocare.comumaryland.edu

Major challenges to harmonization include:

Divergent Regional Requirements: Some national regulatory bodies may insist on local studies or have unique documentation requirements that go beyond ICH guidelines. makrocare.com

Political and Economic Barriers: National interests and economic policies can sometimes impede the adoption of unified international standards. makrocare.com

Management of New Risks: The emergence of new impurity classes, such as nitrosamine (B1359907) drug substance-related impurities (NDSRIs), requires rapid and coordinated global regulatory responses, which can be difficult to achieve. usp.org

Despite these challenges, the trend is toward greater regulatory convergence. makrocare.com Future efforts are focused on enhancing international collaboration among regulatory agencies. freyrsolutions.com A key development is the ongoing work to update and clarify existing guidelines. For instance, the ICH is developing an addendum to the M7 guideline to establish harmonized acceptable intake (AI) limits for nitrosamine impurities, which are currently labeled a "cohort of concern". usp.orgigbamedicines.orgraps.org This move is expected to provide greater clarity and consistency for the industry. igbamedicines.org The future will likely see more dynamic and collaborative approaches to standard-setting, leveraging digital platforms to facilitate data sharing and alignment among global regulators. makrocare.com

| Challenge | Description | Future Trend / Solution |

|---|---|---|

| Differing National Regulations | Countries may have specific requirements for impurity testing and reporting that differ from major pharmacopoeias or ICH guidelines. makrocare.com | Increased regulatory convergence, where agencies align practices over time even if full harmonization isn't immediately possible. makrocare.com |

| Lack of Harmonized Limits for New Impurity Classes | Emerging impurity threats, like nitrosamines, initially lack globally accepted control limits, leading to varied regulatory actions. usp.org | Development of addendums to existing guidelines (e.g., ICH M7(R2)) to establish harmonized acceptable intake limits. usp.orgigbamedicines.org |

| Implementation Gaps | Disparities in technical capabilities and infrastructure can lead to inconsistent implementation of harmonized guidelines across regions. makrocare.comumaryland.edu | Enhanced training, international cooperation (e.g., through PIC/S and APEC), and sharing of best practices among regulators. makrocare.comusp.org |

| Slow Adaptation of Legal Frameworks | National laws and regulations may not be updated quickly enough to accommodate new, flexible, risk-based approaches promoted by ICH (e.g., ICH Q12). europeanpharmaceuticalreview.comumaryland.edu | Ongoing dialogue between ICH, industry, and regional regulators to align future guidelines with legal realities and encourage legislative updates. |

Predictive Modeling and Artificial Intelligence in Impurity Formation and Control

One of the most transformative future directions in impurity management is the application of predictive modeling and artificial intelligence (AI). chemical.ai These technologies are shifting the paradigm from reactive detection to proactive prediction of impurity formation. zamann-pharma.com By leveraging vast datasets, AI and machine learning (ML) algorithms can identify patterns and predict how changes in chemical structures, reagents, or process conditions will impact the impurity profile. zamann-pharma.comtheviews.in

Key applications of AI in this field include:

Predicting Degradation Pathways: In silico software and AI models can predict the likely degradation products of a drug substance under various stress conditions (e.g., heat, light, oxidation). acs.orgtheviews.in This allows scientists to anticipate potential impurities early in development and design more stable formulations.

Impurity Formation Prediction: AI platforms can analyze a proposed synthetic reaction and predict potential by-products and side-reactions with high accuracy, essentially acting as an expert chemist to flag risks before a synthesis is even run in the lab. chemical.aichemrxiv.org

Risk Assessment and Control: AI can be used to develop Quantitative Structure-Activity Relationship (QSAR) models that predict the toxicological properties, such as mutagenicity, of an impurity based on its chemical structure. labmanager.comzamann-pharma.com This helps in prioritizing which impurities pose the greatest risk and require the most stringent control, in line with ICH M7 principles. emanresearch.org

Real-Time Process Optimization: When integrated with PAT systems, AI can analyze real-time manufacturing data to predict the formation of impurities and suggest process adjustments to mitigate risks before they lead to an out-of-specification event. zamann-pharma.com

The future will see a deeper integration of these predictive tools into the drug development workflow, creating a digital ecosystem that accelerates process development, enhances safety, and reduces the need for extensive experimental studies. chemical.aijopir.in

| Application Area | AI / Modeling Technique | Specific Outcome | Reference |

|---|---|---|---|

| Degradation Pathway Prediction | Machine Learning, Neural Networks | Forecasts drug stability and identifies potential degradation products under various storage conditions. | theviews.injopir.in |

| Reaction Impurity Prediction | AI-powered retrosynthesis platforms, Deep Learning | Identifies likely by-products, unreacted intermediates, and reagent-derived impurities in a synthetic process. | chemical.aichemrxiv.org |

| Toxicological Risk Assessment | Quantitative Structure-Activity Relationship (QSAR) models | Predicts the mutagenic or carcinogenic potential of an impurity based on its chemical structure. | labmanager.comzamann-pharma.com |

| Process Optimization | Machine Learning integrated with PAT | Analyzes real-time data to identify factors influencing impurity formation and optimizes process parameters for control. | zamann-pharma.comjopir.in |

| Drug-Microbiota Interaction | Supervised Learning Models (e.g., extra trees) | Predicts a drug's susceptibility to depletion or metabolism by gut microbiota, a source of in-vivo impurities. | nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to detect and quantify Salmeterol EP Impurity G in drug substances?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely employed, often coupled with hydrotropic solubilization to enhance sensitivity. A validated RP-HPLC method using a phosphate buffer:methanol (35:65 v/v) mobile phase has been optimized via Design of Experiments (DOE) for robustness . System suitability criteria, such as resolution ≥1.2 between impurities, are critical per pharmacopeial guidelines .

Q. How are this compound reference standards characterized and validated for quality control?

- Methodological Answer : Reference standards are characterized using spectroscopic techniques (e.g., HPLC-MS, IR, H-NMR) to confirm structural identity and purity (≥99.0%). Batch-specific Certificates of Analysis (CoA) include data on related impurities, loss on drying, and residual solvents, adhering to EP/USP/BP standards . For traceability, standards must align with pharmacopeial monographs and ICH Q3D guidelines for elemental impurities .

Q. What pharmacopeial requirements govern the acceptable limits of this compound?

- Methodological Answer : EP guidelines specify that individual unspecified impurities should not exceed 0.10%, with total impurities ≤0.50%. Calculations use relative area percentage (peak response ratio) rather than external standards, as revised in Pharmacopeial Forum Vol. 42(1) to eliminate non-value-added parameters like relative standard deviation for impurities .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize RP-HPLC methods for resolving co-eluting impurities like this compound?

- Methodological Answer : A Box-Behnken response surface design systematically evaluates factors like mobile phase composition, pH, and column temperature. For example, 17 experimental runs identified optimal resolution (NLT 1.2) and peak symmetry for Salmeterol and its impurities. DOE minimizes variability and ensures method robustness for regulatory compliance .